Vitamin K1-d7 2,3-Epoxide
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Overview
Description
Vitamin K1-d7 2,3-Epoxide is a derivative of Vitamin K1, also known as phylloquinone. This compound is a deuterated form of Vitamin K1 2,3-Epoxide, where seven hydrogen atoms are replaced with deuterium. Vitamin K1 2,3-Epoxide is formed when Vitamin K1 is used as a cofactor in protein modification processes, specifically in the carboxylation of glutamic acid residues in proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin K1-d7 2,3-Epoxide typically involves the deuteration of Vitamin K1 followed by its oxidation to form the epoxide. The deuteration process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The oxidation to form the epoxide is usually carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration and oxidation processes. The deuteration is often performed in specialized reactors designed to handle deuterium gas safely. The subsequent oxidation step is carried out in batch or continuous flow reactors, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Vitamin K1-d7 2,3-Epoxide undergoes several types of chemical reactions, including:
Oxidation: Conversion to Vitamin K1 quinone.
Reduction: Conversion back to Vitamin K1.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Vitamin K1 quinone.
Reduction: Vitamin K1.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Vitamin K1-d7 2,3-Epoxide has several scientific research applications, including:
Mechanism of Action
Vitamin K1-d7 2,3-Epoxide exerts its effects through its role in the Vitamin K cycle. It is converted to Vitamin K1 quinone by the enzyme Vitamin K epoxide reductase (VKOR). This conversion is crucial for the carboxylation of glutamic acid residues in Vitamin K-dependent proteins, which are essential for blood coagulation. The compound also serves as a substrate for VKOR, and its accumulation can indicate inhibition of VKOR by anticoagulants such as warfarin .
Comparison with Similar Compounds
Similar Compounds
Vitamin K1 (Phylloquinone): The parent compound of Vitamin K1-d7 2,3-Epoxide.
Vitamin K2 (Menaquinone): A group of compounds with similar structures but different side chains.
Vitamin K3 (Menadione): A synthetic form of Vitamin K with a simpler structure.
Uniqueness
This compound is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. Its stability and distinct mass allow for accurate quantification of Vitamin K1 and its metabolites in complex biological samples .
Properties
CAS No. |
1795136-97-8 |
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Molecular Formula |
C₃₁H₃₉D₇O₃ |
Molecular Weight |
473.74 |
Synonyms |
1a,7a-Dihydro-1a-methyl-7a-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-naphth[2,3-b]oxirene-2,7-dione-d7; 2,3-Epoxyphylloquinone-d7; Phylloquinone-d7 Oxide; Phylloquinone-d7 Epoxide; Phylloquinone-2,3-epoxide-d7; Vitamin K-d7 2,3-Epoxide; Vitamin K-d7 E |
Origin of Product |
United States |
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